molecular formula C21H23ClN2O2 B268197 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide

2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide

Cat. No. B268197
M. Wt: 370.9 g/mol
InChI Key: YIRNXEMIESKMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of N-substituted benzamides and has been found to exhibit both analgesic and anti-inflammatory effects. In

Mechanism of Action

The exact mechanism of action of 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in the regulation of inflammation and pain. Additionally, 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects
2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. Additionally, 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Moreover, 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide has been found to have antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using various analytical techniques. Moreover, 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide has been extensively studied in animal models, making it a well-established tool for investigating the mechanisms of pain and inflammation. However, there are also some limitations to the use of 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide in lab experiments. Its precise mechanism of action is not fully understood, and there is still much to be learned about its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide. One area of interest is the development of novel analogs of 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide with enhanced therapeutic properties. Additionally, further investigation is needed to fully understand the mechanism of action of 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide and its potential applications in the treatment of various disease conditions. Moreover, the safety and efficacy of 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide in human clinical trials need to be established before it can be considered for clinical use.

Synthesis Methods

The synthesis of 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine, followed by the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The resulting compound is then acylated with phenylacetyl chloride to obtain 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide. The purity of the compound can be confirmed using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit analgesic and anti-inflammatory effects in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. Moreover, 2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide has also been shown to have anti-tumor properties in cancer cell lines, making it a promising candidate for cancer therapy.

properties

Product Name

2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-5-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C21H23ClN2O2/c22-19-12-11-17(23-20(25)13-15-7-3-1-4-8-15)14-18(19)21(26)24-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,14,16H,2,5-6,9-10,13H2,(H,23,25)(H,24,26)

InChI Key

YIRNXEMIESKMJA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.